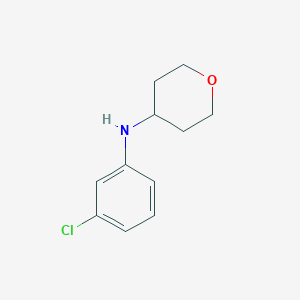amine](/img/structure/B13290365.png)
[(2,4-Difluorophenyl)methyl](2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to a 2-methylbutylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (2,4-Difluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(2,4-Difluorophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(2,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(2,4-Difluorophenyl)methylamine: Similar structure but with a different alkyl chain.
The uniqueness of (2,4-Difluorophenyl)methylamine lies in its specific alkyl chain, which may influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-3-9(2)7-15-8-10-4-5-11(13)6-12(10)14/h4-6,9,15H,3,7-8H2,1-2H3 |
InChI Key |
COICWFFWAZXGKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate](/img/structure/B13290293.png)
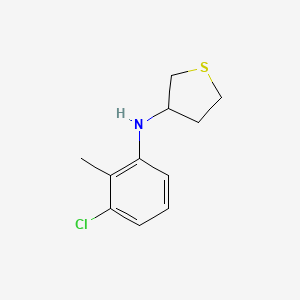
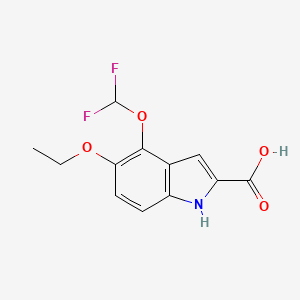
![2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13290315.png)
![3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13290329.png)
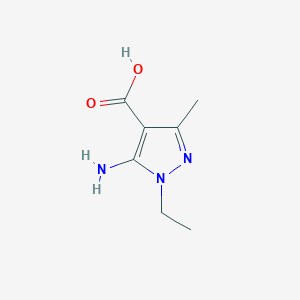

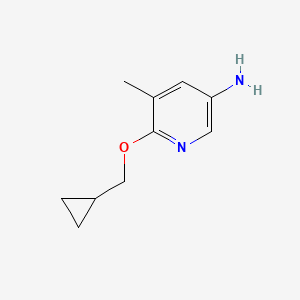
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13290370.png)
